An In-depth Technical Guide to 2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile: Physicochemical Properties and Relevance in Drug Discovery
An In-depth Technical Guide to 2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile: Physicochemical Properties and Relevance in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The oxazole nucleus is a cornerstone in medicinal chemistry, recognized for its versatile role as a scaffold in designing novel therapeutic agents.[1][2] This technical guide provides a focused examination of a specific derivative, 2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile (CAS No: 36663-17-9). We will delve into its fundamental physicochemical properties, namely its molecular weight and exact mass, and contextualize their importance in the modern drug discovery and development workflow. This document serves as a practical resource for researchers, offering not only precise data but also the scientific reasoning behind its application in experimental design and analysis.
Introduction: The Significance of the Oxazole Scaffold
The five-membered aromatic heterocycle, oxazole, is a "privileged scaffold" in drug development.[3][4] Its derivatives are known to engage with a wide array of biological targets, including enzymes and receptors, through various non-covalent interactions.[2] This has led to the development of numerous clinically significant drugs for treating a range of diseases.[1] The structural and electronic properties of the oxazole ring allow for fine-tuning of a molecule's physicochemical and pharmacokinetic profiles, a critical aspect of lead optimization in drug discovery.[5]
This guide focuses on a specific, commercially available derivative, 2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile .[6] Understanding the precise molecular weight and exact mass of such a compound is a foundational requirement for any research endeavor, from initial synthesis and characterization to advanced proteomics-based target identification.
Core Physicochemical Properties
The accurate determination of a molecule's mass is paramount in chemical and pharmaceutical research. It confirms the identity and purity of a synthesized compound and is a prerequisite for virtually all subsequent analytical and biological assays.
| Property | Value | Source |
| Chemical Name | 2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile | - |
| CAS Number | 36663-17-9 | [6] |
| Molecular Formula | C₆H₇N₃O | [6] |
| Molecular Weight | 137.14 g/mol | [6] |
| Exact Mass | 137.058911855 Da | [7][8] |
Molecular Weight: This is the sum of the average atomic masses of all atoms in the molecule. It is a weighted average based on the natural abundance of the isotopes of each element. In practice, it is used for all stoichiometric calculations, such as determining the mass of the compound needed to prepare a solution of a specific molar concentration.
Exact Mass: This is the sum of the masses of the most abundant isotope of each atom in the molecule. This value is crucial in high-resolution mass spectrometry (HRMS), a powerful analytical technique used to confirm the elemental composition of a compound with high precision. An experimentally determined exact mass that matches the theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's identity.
The Role in Drug Discovery and Development
The journey of a small molecule from a "hit" to a marketable drug is a long and complex process.[5] The fundamental properties of molecular weight and exact mass are critical at several stages of this process.
Synthesis and Characterization
While specific synthesis routes for 2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile are not extensively detailed in publicly available literature, general methods for the synthesis of substituted oxazoles are well-established.[9][10] A plausible synthetic approach could involve the cyclization of an appropriate precursor.
Regardless of the synthetic route, the initial step after obtaining the compound is to confirm its identity and purity. This is where mass spectrometry plays a vital role. Low-resolution mass spectrometry can provide a quick confirmation of the molecular weight, while high-resolution mass spectrometry is used to verify the exact mass, and thus the elemental composition.
Experimental Workflow: From Compound to Target Identification
A common goal in drug discovery is to identify the biological target of a novel compound. Chemical proteomics is a powerful set of techniques used for this purpose.[11] The following diagram illustrates a generalized workflow for identifying the protein targets of a small molecule like 2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile.
Caption: A generalized workflow for small molecule target identification.
Detailed Experimental Protocol: Affinity-Based Target Identification
The following is a representative protocol for an affinity-based pulldown experiment, a common method in chemical proteomics.[12]
Objective: To identify the protein binding partners of 2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile from a cell lysate.
Materials:
-
Biotinylated derivative of 2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile (the "bait").
-
Control compound (e.g., biotin alone).
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Streptavidin-coated magnetic beads.
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Cell culture of interest (e.g., a human cancer cell line).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Wash buffers of varying stringency.
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Elution buffer (e.g., containing a high concentration of biotin or a denaturing agent).
-
Equipment for cell culture, protein quantification (e.g., BCA assay), and western blotting.
-
Access to a mass spectrometry facility for protein identification.
Procedure:
-
Cell Lysis: Harvest cultured cells and lyse them in an appropriate lysis buffer on ice to release the proteins.
-
Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins. Determine the protein concentration.
-
Bead Preparation: Wash the streptavidin-coated magnetic beads to remove any preservatives.
-
Incubation: Incubate the cell lysate with the biotinylated "bait" compound for a set period (e.g., 1-4 hours) at 4°C with gentle rotation to allow for the formation of protein-bait complexes. A parallel incubation with biotin alone serves as a negative control.
-
Capture: Add the pre-washed streptavidin beads to the lysate-bait mixture and incubate for another period (e.g., 1 hour) to allow the biotinylated complexes to bind to the beads.
-
Washing: Use a magnetic rack to separate the beads from the lysate. Wash the beads several times with increasingly stringent wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Analysis:
-
Western Blotting: A portion of the eluate can be used for western blotting to confirm the presence of a known or suspected target protein.
-
Mass Spectrometry: The majority of the eluate is processed for mass spectrometry analysis. This typically involves protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin) to generate peptides. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down by the bait compound.
-
Data Interpretation:
The proteins identified in the "bait" sample are compared to those in the control sample. Proteins that are significantly enriched in the "bait" sample are considered potential binding partners of 2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile. These candidate targets then require further validation through independent biochemical or cell-based assays.
Conclusion
2-Methyl-5-(methylamino)-1,3-oxazole-4-carbonitrile is a representative of the vast and therapeutically important class of oxazole-containing small molecules. A thorough understanding of its fundamental physicochemical properties, such as molecular weight and exact mass, is the starting point for its exploration as a potential drug candidate or research tool. These parameters are not merely numbers in a table; they are critical data points that inform every stage of the research and development process, from synthesis and characterization to the elucidation of its mechanism of action. This guide provides a foundational understanding of these concepts and a practical framework for the application of this knowledge in a drug discovery setting.
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